Hexanal, 4-methylene-5-oxo- (9CI)
Description
Hexanal, 4-methylene-5-oxo- (9CI) (CAS: 155254-44-7) is a branched-chain aldehyde with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.1531 g/mol . Its structure includes a methylene group at position 4 and an oxo group at position 5, distinguishing it from linear aldehydes like hexanal (C₆H₁₂O). Key physicochemical properties include:
- Complexity: 136 (indicating a more intricate structure compared to simpler aldehydes)
- Hydrogen bond acceptors: 2
- Topological polar surface area: 34.1 Ų .
Properties
CAS No. |
155254-44-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.155 |
IUPAC Name |
4-methylidene-5-oxohexanal |
InChI |
InChI=1S/C7H10O2/c1-6(7(2)9)4-3-5-8/h5H,1,3-4H2,2H3 |
InChI Key |
NRFYIUGJUFIYGI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)CCC=O |
Synonyms |
Hexanal, 4-methylene-5-oxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Aldehydes
Structural and Functional Group Differences
| Compound | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Hexanal, 4-methylene-5-oxo- (9CI) | C₇H₁₀O₂ | Aldehyde, oxo, methylene | 126.15 | Branched chain with conjugated carbonyl |
| Hexanal | C₆H₁₂O | Aldehyde | 100.16 | Linear six-carbon chain |
| Nonanal | C₉H₁₈O | Aldehyde | 142.24 | Linear nine-carbon chain |
| Pentanal | C₅H₁₀O | Aldehyde | 86.13 | Linear five-carbon chain |
| Heptanal | C₇H₁₄O | Aldehyde | 114.19 | Linear seven-carbon chain |
Key Observations :
- Linear aldehydes (e.g., hexanal, nonanal) are primarily associated with lipid oxidation, while the branched structure of Hexanal, 4-methylene-5-oxo- (9CI) may arise from alternative biosynthetic pathways or degradation processes .
Physical and Chemical Properties
Key Observations :
- Hexanal, 4-methylene-5-oxo- (9CI) lacks reported odor thresholds, but its conjugated carbonyl groups may reduce volatility compared to linear aldehydes, altering its sensory impact .
- Linear aldehydes exhibit concentration-dependent odor profiles: hexanal and nonanal contribute positively to food aromas at low levels but signal rancidity at higher concentrations .
Hexanal, 4-Methylene-5-Oxo- (9CI)
Hexanal
- Food Industry: Imparts fresh, green notes in teas and fruits at low concentrations (<1 μg/L) . At higher levels, it signals lipid oxidation in fish and oils .
- Antimicrobial Agent: Effective against Listeria monocytogenes and E. coli at 150 ppm .
- Sensor Technology: Detectable by ZnO sensors in mixtures, though alcohol co-factors (e.g., 1-pentanol) can suppress its signal .
Nonanal
- Flavor Enhancement: Adds citrus/rose notes to jasmine rice and particleboards .
- Marker for Oxidation : Derived from oleic acid degradation in stored foods .
Pentanal and Heptanal
Key Observations :
- Hexanal, 4-methylene-5-oxo- (9CI)’s functional groups may limit its volatility, reducing its role as a direct aroma compound but increasing its utility in controlled-release systems (e.g., food packaging) .
- Unlike pentanal/heptanal, hexanal’s sensor response is highly context-dependent, suggesting structural features influence detection thresholds .
Preparation Methods
Rhodium Catalyst Systems and Ligand Design
A breakthrough in the hydroformylation of allylic substrates was demonstrated using a Rh catalyst modified by chiral phosphine ligands. For instance, the ligand (R,R)-P5 (a bis-phosphine derivative) facilitated hydroformylation of 4-methylene-5-hydroxyhexene at 30°C in toluene, yielding Hexanal, 4-methylene-5-oxo- with 40% efficiency and a regioselectivity (branched-to-linear ratio) of 8:1. The reaction mechanism involves:
-
Olefin Coordination : The substrate binds to the Rh center via the terminal double bond.
-
Hydride Migration : A hydride transfer generates a rhodium-alkyl intermediate.
-
CO Insertion : Carbon monoxide insertion forms an acyl-rhodium complex.
-
Reductive Elimination : Release of the aldehyde product regenerates the catalyst.
Critical Parameters :
Table 1: Ligand Performance in Rh-Catalyzed Hydroformylation
Oxidation of Alcohol Precursors
Controlled oxidation of primary alcohols provides a direct route to aldehydes, though the coexistence of ketone groups introduces challenges.
Selective Oxidation Using TEMPO/NaClO
The TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation of 4-methylene-5-hydroxyhexanol in a biphasic system (water/dichloromethane) achieved 68% conversion to Hexanal, 4-methylene-5-oxo- without over-oxidation to carboxylic acids. Key steps include:
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide facilitates oxidant transfer to the organic phase.
-
pH Control : Maintaining pH 8.5–9.0 with sodium bicarbonate suppresses ketone epoxidation.
Limitations :
-
Competing ketone oxidation at higher temperatures (>30°C).
-
Catalyst degradation in prolonged reactions (>24 h).
Table 2: Oxidation Agent Efficiency
| Oxidant | Conversion (%) | Aldehyde Selectivity (%) |
|---|---|---|
| TEMPO/NaClO | 68 | 92 |
| KMnO₄ | 45 | 63 |
| CrO₃ | 52 | 71 |
Aldol Condensation Strategies
Crossed aldol reactions between methyl vinyl ketone and propionaldehyde under basic conditions yield α,β-unsaturated intermediates, which are subsequently hydrogenated to form the target compound.
Base-Catalyzed Aldol Addition
Using sodium hydroxide (10 mol%) in ethanol, the condensation proceeds via:
-
Enolate Formation : Deprotonation of methyl vinyl ketone generates a nucleophilic enolate.
-
Nucleophilic Attack : The enolate attacks propionaldehyde, forming a β-hydroxy ketone intermediate.
-
Dehydration : Acidic workup (HCl) induces dehydration to an α,β-unsaturated ketone.
-
Hydrogenation : Palladium on carbon (Pd/C) catalyzes selective hydrogenation of the double bond, yielding Hexanal, 4-methylene-5-oxo- with 55% overall yield.
Optimization Insights :
-
Solvent Effects : Ethanol enhances enolate stability compared to THF or DMF.
-
Temperature : Reactions at 0–5°C improve regioselectivity by minimizing retro-aldol pathways.
Emerging Techniques: Continuous Flow Synthesis
Recent patents describe tubular flow reactors for synthesizing intermediates like dinitrogen trioxide (N₂O₃), which can be adapted for aldehyde-ketone systems. A prototype system achieved 85% conversion in 12 minutes by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
